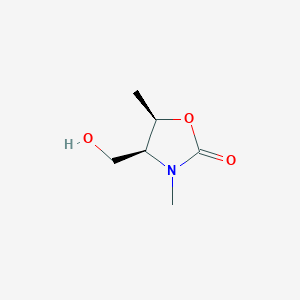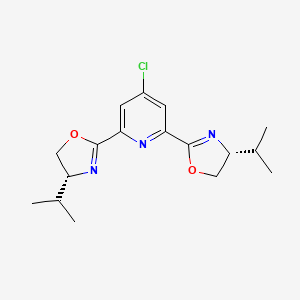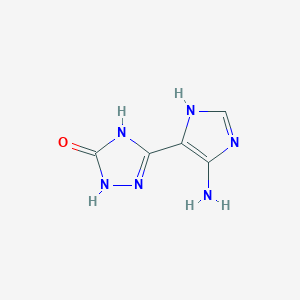
N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline: is a chemical compound with the molecular formula C12H18N2. It is also known by other names such as 2-(4-Dimethylaminophenyl)pyrrolidine and Dimethyl[4-(pyrrolidin-2-yl)phenyl]amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-(4-methylpyrrolidin-2-yl)aniline with dimethyl sulfate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-4-(2-pyrrolidinyl)aniline
- N,N-Dimethyl-4-(4-nitrophenylazo)aniline
- N,N-Dimethyl-4-(trimethylsilyl)aniline
Uniqueness: N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline is unique due to its specific structural features, including the presence of a dimethylamino group and a 4-methylpyrrolidin-2-yl substituent. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
603069-09-6 |
|---|---|
Formule moléculaire |
C13H20N2 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline |
InChI |
InChI=1S/C13H20N2/c1-10-8-13(14-9-10)11-4-6-12(7-5-11)15(2)3/h4-7,10,13-14H,8-9H2,1-3H3 |
Clé InChI |
DVITZOYXQOOEPO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC1)C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)




![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)

![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)




